Cas no 77147-77-4 (4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid)

4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid is a synthetic organic compound characterized by its quinoxaline derivative. This compound exhibits significant advantages in its potential applications, such as its unique structural features which enhance its binding affinity to specific targets, and its ability to modulate biological processes. The presence of the methoxy and oxido groups provides versatility for further chemical modifications, broadening its utility in drug discovery and medicinal chemistry.
4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid structure
77147-77-4 structure
Product Name:4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid
CAS No:77147-77-4
MF:C15H18N2O4
MW:290.314424037933
CID:3103254
Update Time:2025-06-20

4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Quinoxalinebutanoic acid, 6-methoxy-beta,beta-dimethyl-, 4-oxide
    • 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid
    • Inchi: 1S/C15H18N2O4/c1-15(2,8-14(18)19)7-10-9-17(20)13-6-11(21-3)4-5-12(13)16-10/h4-6,9H,7-8H2,1-3H3,(H,18,19)
    • InChI Key: FCAOOSMLUZTAOT-UHFFFAOYSA-N
    • SMILES: OC(CC(C)(C)CC1C=[N+](C2C=C(C=CC=2N=1)OC)[O-])=O

4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M581595-10mg
4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid
77147-77-4
10mg
$ 50.00 2022-06-02
TRC
M581595-50mg
4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid
77147-77-4
50mg
$ 115.00 2022-06-02
TRC
M581595-100mg
4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid
77147-77-4
100mg
$ 185.00 2022-06-02

4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid Related Literature

Additional information on 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid

Professional Introduction to 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid (CAS No. 77147-77-4)

4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid, identified by its CAS number 77147-77-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoxaline derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a 6-Methoxy-4-oxidoquinoxalin moiety in its structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The 3,3-dimethylbutanoic acid moiety in the molecular structure contributes to the compound's overall lipophilicity and solubility characteristics, which are critical factors in drug design. These structural features enable the compound to interact effectively with biological targets, thereby enhancing its pharmacological efficacy. In recent years, there has been a growing interest in quinoxaline derivatives due to their demonstrated potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid and biological receptors. Studies have shown that the 6-Methoxy-4-oxidoquinoxalin ring system can adopt multiple conformations, which allows for versatile binding modes with target proteins. This conformational flexibility is a key factor in determining the compound's binding affinity and selectivity. Additionally, the 3,3-dimethylbutanoic acid side chain provides a hydrophobic anchor that enhances membrane permeability, making it an attractive candidate for oral administration.

In the realm of drug discovery, 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid has been explored as a lead compound for the development of new therapeutic agents. Its structural motif has been incorporated into various analogs designed to improve pharmacokinetic properties and reduce off-target effects. For instance, modifications to the 6-Methoxy-4-oxidoquinoxalin core have led to compounds with enhanced stability and bioavailability. Furthermore, synthetic strategies have been developed to streamline the preparation of this compound, allowing for scalable production suitable for preclinical and clinical studies.

The pharmacological profile of 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid has been investigated through both in vitro and in vivo assays. Preliminary studies have revealed promising activities against several disease-related targets. For example, derivatives of this compound have demonstrated inhibitory effects on kinases involved in cancer cell proliferation. The 6-Methoxy-4-oxidoquinoxalin moiety has been shown to disrupt signaling pathways critical for tumor growth and metastasis. Additionally, the 3,3-dimethylbutanoic acid component has been found to modulate inflammatory responses by interacting with specific enzymatic targets.

One of the most intriguing aspects of 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid is its potential as a prodrug or prodrug-like molecule. The structural features of this compound allow it to be metabolically converted into active pharmacophores within biological systems. This metabolic activation can enhance drug efficacy while minimizing systemic exposure to potentially toxic intermediates. Such properties are particularly valuable in oncology and neurology, where precise targeting and controlled release of active compounds are essential for therapeutic success.

The synthesis of 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the quinoxaline core efficiently. These techniques not only improve synthetic efficiency but also enable access to complex derivatives with tailored biological activities. The development of robust synthetic routes is crucial for advancing preclinical research and transitioning promising candidates into clinical trials.

As research in medicinal chemistry continues to evolve, 4-(6-Methoxy-4-oxidoquinoxalin-2-yl)-3,3-dimethylbutanoic Acid remains a compelling subject for investigation. Its unique structural features offer opportunities for innovation across multiple therapeutic areas. Future studies may focus on elucidating its mechanism of action at a molecular level and exploring its potential in combination therapies. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and bring new treatments to patients in need.

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